4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS: 1431329-63-3) is a fluorinated aromatic carboxylic acid derivative characterized by a phenylacetic acid backbone substituted with chlorine (Cl), fluorine (F), and trifluoromethyl (CF₃) groups at the 4-, 3-, and 5-positions, respectively. This compound is part of a broader class of fluorinated organics, which are valued in pharmaceutical and agrochemical research for their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYRMONRFCVTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Halogenation of Substituted Anilines
A key step involves the diazotization of 4-chloro-3-fluoro-5-(trifluoromethyl)aniline or closely related precursors, followed by reaction with vinylidene chloride or dichloroethane to introduce the trichloroethyl moiety, which serves as a masked acetic acid functionality.
- Reagents: 4-chloro-3-fluoro-5-(trifluoromethyl)aniline, vinylidene chloride or 1,1,2-trichloroethane, sodium nitrite (NaNO2), acid (e.g., HCl or H2SO4).
- Catalysts: Cu(I) or Cu(II) salts (e.g., copper chloride, cuprous bromide), phase transfer catalysts such as tetrabutylammonium salts.
- Solvents: Mixtures of water and organic solvents such as acetone, dichloromethane, or toluene.
- Temperature: Initial cooling to 0–10 °C during diazotization, followed by warming to 65–95 °C during hydrolysis.
- Reaction Time: Diazotization typically 2–3 hours; hydrolysis 6–8 hours.
- Diazotization of the aniline in acidic aqueous-organic media at low temperature.
- Addition of vinylidene chloride to form 1-(2,2,2-trichloroethyl)-substituted aromatic intermediate.
- Hydrolysis of the trichloroethyl intermediate under acidic conditions to yield the phenylacetic acid.
This method is adapted from analogous fluoro- and chloro-substituted phenylacetic acid syntheses, with modifications to accommodate the trifluoromethyl group for stability and reactivity.
Hydrolysis and Isolation of Phenylacetic Acid
The trichloroethyl intermediate undergoes acid-catalyzed hydrolysis to cleave the trichloroethyl group, producing the target phenylacetic acid.
- Acid: Concentrated hydrochloric acid (15–25%) or sulfuric acid (17–30%).
- Temperature: 65–95 °C.
- Time: 6–8 hours.
- Workup: Quenching with ice water, filtration, washing, and recrystallization from toluene or similar solvents.
- Purity: HPLC purity typically >99%.
Alternative Synthetic Routes
Bromination and Grignard Reaction Approach (For Related Intermediates)
A patent describes the preparation of 3-chloro-4-fluoro-5-trifluoromethyl trifluoroacetophenone, an intermediate related to the phenylacetic acid, via:
- Bromination of 2-fluoro-3-chlorotrifluoromethane in solvents like dichloromethane or chloroform.
- Formation of a Grignard reagent by reacting the brominated intermediate with magnesium metal.
- Subsequent reaction to yield trifluoroacetophenone derivatives.
This route may be adapted for phenylacetic acid derivatives by further functional group transformations.
Summary Table of Key Preparation Parameters
| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield & Purity |
|---|---|---|---|---|---|
| Diazotization & halogenation | 4-chloro-3-fluoro-5-(trifluoromethyl)aniline, NaNO2, CuCl2, tetrabutylammonium chloride | Water + acetone/dichloromethane | 0–10 (diazotization), 65–75 (reaction) | 2–3 | Intermediate isolated (~>90%) |
| Hydrolysis | Concentrated HCl or H2SO4 | Aqueous acid | 65–95 | 6–8 | Phenylacetic acid >99% purity |
| Bromination (alternative) | Bromination reagent | Dichloromethane, chloroform | Ambient | 1–3 | Intermediate bromide |
| Grignard formation | Mg metal | Ether solvents | 0–25 | 2–4 | Organomagnesium intermediate |
| Isocyanate synthesis | Triphosgene, pyridine, hydrazine hydrate, FeCl3 | Dioxane, 1,2-dichloroethane | -5 to reflux | 3–5 | Isocyanate, 99.85% purity |
Research Findings and Notes
- The use of phase transfer catalysts and copper salts significantly improves the diazotization and halogenation efficiency.
- Maintaining low temperature during diazotization prevents side reactions and decomposition.
- The trichloroethyl intermediate is a stable precursor that facilitates the introduction of the acetic acid moiety upon hydrolysis.
- Recrystallization from toluene is effective for obtaining high-purity phenylacetic acid derivatives.
- Alternative routes involving bromination and Grignard reagents provide flexibility for synthesizing related trifluoromethyl aromatic compounds.
- The presence of trifluoromethyl and halogen groups requires careful control of reaction conditions to avoid undesired side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that 4-chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid exhibits potential anti-inflammatory and analgesic effects. The trifluoromethyl groups enhance the compound's lipophilicity, which may improve its bioavailability in drug formulations. Studies have shown that it can influence various biological pathways, making it a candidate for further therapeutic development.
Synthesis of Drug Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of PPARγ/δ dual agonists through solid-phase parallel synthesis. Additionally, it has been instrumental in synthesizing potent human A2B adenosine receptor antagonists, which are significant in treating cardiovascular diseases.
FDA-approved Drugs
Fluorinated compounds, including those containing the trifluoromethyl group, have gained traction in drug development, with numerous FDA-approved drugs incorporating such moieties. A review covering the chemistry of these compounds over the last two decades highlights their pharmacological activities, emphasizing the importance of fluorinated structures in modern pharmaceuticals.
Development of Fluorinated Agrochemicals
The compound is also pivotal in the agrochemical sector, particularly in synthesizing fluorinated organic chemicals. More than 50% of new pesticides launched in recent years have included fluorinated components, showcasing the growing trend towards incorporating fluorine into agricultural products to enhance efficacy and stability.
Synthesis of Trifluoromethylpyridines
This compound is used to synthesize trifluoromethylpyridines (TFMP) and their derivatives, which are widely applied in agrochemical formulations due to their effectiveness against pests and diseases.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be attributed to its carboxylic acid group, allowing it to undergo typical acid-base reactions. The halogen substituents facilitate electrophilic aromatic substitution reactions, which are crucial for modifying the compound for various applications.
Synthetic Methods
The synthesis typically involves several steps that may vary based on starting materials and desired purity levels. Common methods include:
- Electrophilic aromatic substitution
- Nucleophilic substitution at the carbon bearing chlorine
- Diolefination mediated by mono-N-protected amino acid ligands.
Interaction Studies
In vitro studies have demonstrated that this compound interacts with various biological targets, influencing enzyme activities or receptor binding due to its structural characteristics. These interactions are critical for understanding its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s substituents (Cl, F, CF₃) are distributed across positions 3, 4, and 5, creating a unique steric and electronic environment compared to analogs with fewer substituents or alternative positioning (e.g., 3-Chloro-4-CF₃ in ).
- Melting Points : The presence of fluorine and trifluoromethyl groups at specific positions correlates with higher melting points. For example, 3-Chloro-5-CF₃ (125–127°C) has a significantly higher melting point than 3-Chloro-4-CF₃ (68–71°C), likely due to enhanced symmetry or intermolecular interactions.
- Molecular Weight : The target compound’s additional fluorine atom increases its molecular weight compared to analogs lacking this substituent (e.g., 238.60 vs. 268.59 g/mol) .
Hazard Profiles and Handling Precautions
| Compound Name | Hazard Codes (GHS) | Key Safety Measures |
|---|---|---|
| This compound | Likely H315, H319, H335* | Avoid inhalation; use PPE (gloves, goggles) |
| 3-Chloro-4-(trifluoromethyl)phenylacetic acid | H315, H319, H335 | Ventilation required; prevent skin/eye contact |
| 3-Chloro-5-(trifluoromethyl)phenylacetic acid | H315, H319, H335 | Same as above |
Reactivity and Stability
- Stability : Fluorinated phenylacetic acids generally exhibit stability under standard storage conditions but may degrade when exposed to strong bases or oxidizers. For example, 4-(Trifluoromethyl)-3-pyridinecarboxylic acid (a related fluorinated compound) is incompatible with strong acids, bases, and oxidizers .
- Reactivity: The electron-withdrawing effects of Cl, F, and CF₃ groups likely enhance the acidity of the carboxylic acid moiety compared to non-halogenated analogs, influencing its reactivity in coupling or substitution reactions.
Research and Development Implications
The substitution pattern on the phenyl ring directly impacts the compound’s bioactivity and synthetic utility. For instance:
- Pharmaceutical Potential: The trifluoromethyl group improves metabolic stability and membrane permeability, making the compound a candidate for drug discovery .
- Agrochemical Applications : Chlorine and fluorine substituents are common in herbicides and insecticides due to their ability to modulate target binding and environmental persistence .
Biological Activity
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H6ClF4O2
- Molecular Weight : 272.60 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies indicate that derivatives with similar structures demonstrate significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Properties
In vitro studies have indicated that this compound may possess anti-inflammatory effects. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Case Studies
- Antiparasitic Activity : A study investigated the efficacy of fluorinated phenylacetic acids against Cryptosporidium, a protozoan parasite. The compound exhibited an EC50 value of 0.17 μM, indicating potent activity against this pathogen .
- Cytotoxicity Assessment : In a cytotoxicity assay, this compound was evaluated for its effects on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
| Compound Name | Activity Type | EC50 Value |
|---|---|---|
| This compound | Antiparasitic | 0.17 μM |
| Similar Trifluoromethyl Phenylacetic Derivative | Antimicrobial | Varies |
Q & A
Q. What are effective synthetic routes for 4-chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves halogenation of the phenylacetic acid backbone followed by trifluoromethylation. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions, followed by copper-mediated trifluoromethylation with CF₃I. Chloro and fluoro substituents can be introduced via electrophilic aromatic substitution using Cl₂ or F₂ gas in the presence of Lewis acids. Key intermediates, such as 3-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS 195447), should be characterized using ¹⁹F NMR to confirm regiochemistry and HPLC-MS for purity assessment (>95% by HLC) .
Q. Which analytical techniques are optimal for assessing purity and structural integrity?
- Methodological Answer : Combine ¹H/¹³C/¹⁹F NMR to resolve overlapping signals from fluorine and chlorine substituents. Liquid chromatography (HPLC or UPLC) with UV detection at 254 nm is recommended for quantifying impurities. For trace fluorinated by-products (e.g., trifluoroacetic acid), use liquid-liquid extraction (LLE) followed by GC-MS with headspace (HS) sampling, as validated in Table 3 of Analytical and Bioanalytical Chemistry .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yields across different fluorination protocols?
- Methodological Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-fluorination or dechlorination). Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example, ICReDD’s reaction path search methods can predict optimal conditions (e.g., solvent polarity, temperature) to suppress by-products. Experimental validation via in situ IR spectroscopy can monitor intermediate formation .
Q. What strategies mitigate spectral data contradictions between labs for this compound?
- Methodological Answer : Cross-validate using orthogonal techniques:
- X-ray crystallography to resolve ambiguous NOE effects in NMR.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
- Dynamic nuclear polarization (DNP) NMR for enhanced sensitivity in detecting low-concentration impurities.
Reference standards (e.g., 4-(trifluoromethyl)phenylacetic acid, CAS 32857-62-8) should be used for calibration .
Q. How can reaction mechanisms explain unexpected regioselectivity during trifluoromethylation?
- Methodological Answer : Trifluoromethyl radical addition to the aromatic ring may favor para positions due to steric hindrance from adjacent substituents. Use DFT calculations to map electron density distributions and radical stabilization energies. Experimentally, substituent effects can be probed via Hammett plots by synthesizing analogs with varying electron-withdrawing groups (e.g., –NO₂, –CN) .
Q. What are the environmental implications of fluorinated by-products, and how can they be monitored?
- Methodological Answer : Degradation products like trifluoroacetic acid (TFA) are persistent in aquatic systems. Implement solid-phase extraction (SPE) coupled with LC-MS/MS to detect TFA at ng/L levels in water samples. For industrial-scale reactions, consider green chemistry alternatives (e.g., catalytic fluorination) to minimize waste .
Key Considerations
- Synthetic Challenges : Fluorine’s electronegativity can deactivate the ring, requiring aggressive conditions for trifluoromethylation.
- Data Reproducibility : Standardize solvent purity (e.g., anhydrous DMF) and reaction scales to minimize variability.
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity (PRTR Class 1-405 chemicals) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
